3-(Cyclopropylamino)-4-(N,N-dimethylamino)-tetrahydrofuran
Overview
Description
3-(Cyclopropylamino)-4-(N,N-dimethylamino)-tetrahydrofuran (3-CPA-4-DMAT) is an organic compound that is used in various scientific research applications, including in the synthesis of pharmaceuticals and other chemicals. It is a cyclic amine, consisting of a cyclopropyl group attached to a tetrahydrofuran ring with two dimethylamino substituents. 3-CPA-4-DMAT is a versatile building block for organic synthesis due to its ability to form multiple bonds with a wide range of functional groups. It has been used in the synthesis of various drugs, including anti-inflammatory drugs and antifungal agents.
Scientific Research Applications
Synthesis and Structural Analysis
Compounds containing tetrahydrofuran rings and related functionalities are frequently synthesized for their potential in drug development and material science. For instance, the synthesis and crystal structure analysis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide demonstrated the utility of such structures in developing cyclooxygenase-2 inhibitors, despite lacking inhibitory potency in this specific instance (Al-Hourani et al., 2016). This research underscores the importance of structural analysis in identifying potential biological activities.
Catalytic Methods for Tetrahydrofuran Synthesis
The development of catalytic methods for constructing tetrahydrofuran rings is a significant area of research, given their prevalence in biologically active molecules. One such example is the catalytic polar-radical-crossover cycloadditions of alkenes and alkenols, enabling the direct synthesis of tetrahydrofurans from common organic reagents (Grandjean & Nicewicz, 2013). This methodology opens avenues for synthesizing complex organic molecules efficiently.
Ring-enlargement Techniques
Research on ring-enlargement techniques to synthesize substituted dihydrofurans via the catalytic transformation of cyclopropanes highlights the versatility of these approaches in generating structurally complex and diverse molecules (Zhang et al., 2008). Such methodologies are crucial for developing new compounds with potential applications in pharmacology and materials science.
Molecular Docking and Bioassay Studies
Molecular docking and bioassay studies provide insights into the interaction of synthesized compounds with biological targets. For example, the synthesis of tetrazole derivatives and their evaluation as cyclooxygenase-2 inhibitors involve molecular docking to understand compound interactions within the enzyme's active site (Al-Hourani et al., 2016). Although the compound in this study did not exhibit inhibitory activity, such research is pivotal in drug discovery and development processes.
properties
IUPAC Name |
4-N-cyclopropyl-3-N,3-N-dimethyloxolane-3,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-11(2)9-6-12-5-8(9)10-7-3-4-7/h7-10H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBZXMCZIGNVHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1COCC1NC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657939 | |
Record name | N~4~-Cyclopropyl-N~3~,N~3~-dimethyloxolane-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopropylamino)-4-(N,N-dimethylamino)-tetrahydrofuran | |
CAS RN |
728008-15-9 | |
Record name | N~4~-Cyclopropyl-N~3~,N~3~-dimethyloxolane-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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